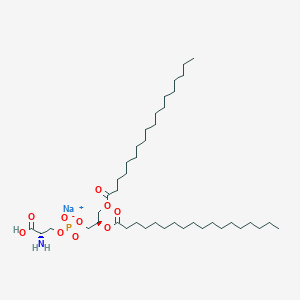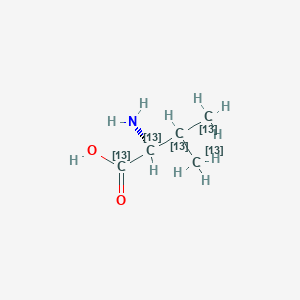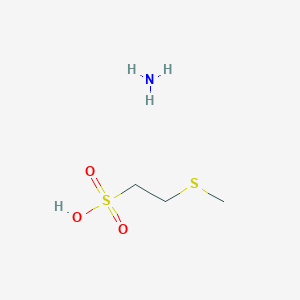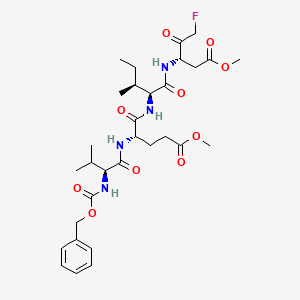
Z-Veid-fmk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is widely used in scientific research to study apoptosis and related cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Veid-fmk involves the protection of amino acids, coupling reactions, and the introduction of the fluoromethylketone group. The general synthetic route includes:
Protection of Amino Acids: The amino acids valine, glutamic acid, isoleucine, and aspartic acid are protected using suitable protecting groups.
Coupling Reactions: The protected amino acids are coupled sequentially using peptide coupling reagents to form the desired peptide sequence.
Introduction of Fluoromethylketone Group: The fluoromethylketone group is introduced at the C-terminus of the peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Veid-fmk primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol (EtOH) under mild conditions.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be used for further studies in apoptosis and related fields .
Applications De Recherche Scientifique
Z-Veid-fmk has a wide range of applications in scientific research:
Mécanisme D'action
Z-Veid-fmk exerts its effects by irreversibly binding to the active site of caspase-6, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of downstream substrates involved in the execution phase of apoptosis. The molecular targets of this compound include the active site cysteine residue of caspase-6, and the pathways involved are primarily related to the apoptotic signaling cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-VAD-fmk: A general caspase inhibitor that inhibits multiple caspases, including caspase-6.
Boc-D-fmk: Another caspase inhibitor with a different specificity profile compared to Z-Veid-fmk.
Uniqueness
This compound is unique due to its selectivity for caspase-6, making it a valuable tool for studying the specific role of this caspase in apoptosis. Unlike general caspase inhibitors, this compound allows for targeted inhibition, providing more precise insights into the apoptotic pathways involving caspase-6 .
Propriétés
Formule moléculaire |
C31H45FN4O10 |
|---|---|
Poids moléculaire |
652.7 g/mol |
Nom IUPAC |
methyl (4S)-5-[[(2S,3S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C31H45FN4O10/c1-7-19(4)27(30(42)34-22(23(37)16-32)15-25(39)45-6)35-28(40)21(13-14-24(38)44-5)33-29(41)26(18(2)3)36-31(43)46-17-20-11-9-8-10-12-20/h8-12,18-19,21-22,26-27H,7,13-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,40)(H,36,43)/t19-,21-,22-,26-,27-/m0/s1 |
Clé InChI |
YPIHFMWAHMPACV-IREHUOSBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


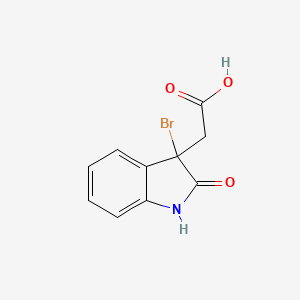



![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)

![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
